molecular formula C17H18ClNO B11177947 N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide CAS No. 331845-97-7

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide

Cat. No.: B11177947
CAS No.: 331845-97-7
M. Wt: 287.8 g/mol
InChI Key: VEBTYOILZJBGME-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked via an amide bond to a 4-(butan-2-yl)phenyl substituent. The compound’s structure combines a hydrophobic branched alkyl chain (butan-2-yl) with a polar amide and chloro-substituted aromatic system, influencing its physicochemical and electronic properties .

Key structural features:

Properties

CAS No.

331845-97-7

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

VEBTYOILZJBGME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Studies indicate that derivatives of benzamides, including N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide, exhibit significant antibacterial and antifungal activities.

Case Study Findings

In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, revealing its potential as a broad-spectrum antimicrobial agent.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Candida albicans32Weak

These results suggest that the compound could be developed further for therapeutic applications in treating infections caused by resistant strains.

Case Study Findings

In vitro studies on human colorectal carcinoma cell lines (HCT116) showed that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents.

Compound IC50 (µM) Comparison
This compound5.85More potent than 5-FU (IC50 = 9.99 µM)

These findings highlight the compound's potential as a candidate for further development in cancer therapy.

Potential Applications

The anti-inflammatory properties of benzamide derivatives have been explored, with some studies indicating that they can inhibit pro-inflammatory cytokines. This compound may exhibit similar effects, making it a candidate for treating inflammatory diseases.

Research Insights

In experimental models of inflammation, compounds structurally related to this compound have shown the ability to reduce markers of inflammation, suggesting therapeutic potential in conditions like arthritis and other inflammatory disorders.

Importance of Structural Modifications

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the benzene rings can significantly affect biological activity.

Substituent Effect on Activity
Butan-2-ylEnhances lipophilicity
ChlorineIncreases antibacterial potency

This table highlights how specific modifications can lead to improved pharmacological profiles.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Effects

Substituent Influence on Crystallography and Bonding
  • Crystal Packing: The tetragonal crystal system (P4₃) observed in N-(phenyl)-2-chlorobenzamide (a = 8.795 Å, c = 15.115 Å) contrasts with the hypothetical packing of the butan-2-yl analog, where steric hindrance from the branched alkyl chain may disrupt symmetry, favoring monoclinic or amorphous phases.
  • Bond Lengths : Alkyl substituents (e.g., butan-2-yl) minimally affect C=O or C–N bond lengths but may elongate C(S)–C(O) bonds in thiourea-linked analogs .
³⁵Cl NQR Frequency Trends
  • Alkyl side chains (e.g., butan-2-yl) lower ³⁵Cl NQR frequencies compared to aryl or chloroalkyl groups due to reduced electron-withdrawing effects. For example, N-(2-chlorophenyl)-acetamide exhibits lower frequencies than N-(2,6-dichlorophenyl)-benzamide .

Research Findings and Trends

Synthetic Yields : Electron-withdrawing groups (e.g., nitro) correlate with lower yields (50–63%) due to steric and electronic challenges, while alkylated analogs (e.g., thiophene-2-carboxamide) achieve higher yields (82%) .

Melting Points: Nitro and imidazolidinone substituents elevate melting points (234–246°C) via dipole-dipole interactions, whereas alkyl groups reduce them (e.g., 168–170°C for 3-nitrobenzamide with a methyl side chain) .

Spectroscopic Signatures :

  • ¹H NMR : NH protons in 2-chlorobenzamide derivatives resonate at δ 11.50–12.40 ppm, while aromatic protons (ArH) appear at δ 7.20–8.36 ppm .
  • IR : Strong C=O stretches near 1650–1680 cm⁻¹ and N–H bends at 3200–3350 cm⁻¹ confirm amide bonding .

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various studies regarding its biological activity, mechanisms of action, and applications in different fields.

This compound has the following chemical structure:

  • Molecular Formula : C15H17ClN2O
  • Molecular Weight : 276.76 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to be influenced by its structural features, particularly the presence of the chloro and butan-2-yl substituents. These groups may enhance the compound's interaction with biological targets such as enzymes and receptors. The mechanism is not fully elucidated, but it likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be responsible for its antimicrobial properties.
  • Receptor Interaction : It may bind to certain receptors, modulating cellular responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound and related compounds. Key findings include:

  • Broad-Spectrum Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
    Bacterial StrainActivity Level
    Staphylococcus aureusHigh
    Escherichia coliModerate
    Methicillin-resistant S. aureus (MRSA)Moderate
  • Fungal Activity : The compound's derivatives have also been tested against various fungal strains, showing varying degrees of antifungal activity, particularly against pathogenic fungi .

Case Studies

  • Study on Mannich Bases : Research on Mannich base derivatives, which include compounds structurally related to this compound, indicated their potential as antimicrobial agents. These studies utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity .
  • Antifungal Testing : In vitro tests revealed that certain derivatives exhibited better antifungal effects than traditional antifungal agents, suggesting that modifications in the chemical structure can enhance efficacy .

Summary of Findings

The biological activity of this compound is promising, particularly in the realm of antimicrobial research. Its effectiveness against various bacterial strains and some fungi positions it as a candidate for further development in pharmaceutical applications.

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